N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide (NAC-DMPAA) is an amide derivative of the phenoxyacetic acid family. It is a valuable compound due to its wide range of applications in scientific research and laboratory experiments. NAC-DMPAA has been studied extensively due to its unique properties, making it a very important compound in the field of research.
Scientific Research Applications
Potential Pesticide Properties Research has characterized various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting their potential as pesticides. These derivatives, including the one similar to N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide, have been studied through X-ray powder diffraction, presenting experimental data such as 2θ peak positions, relative peak intensities, and unit-cell parameters. Such detailed characterization underlines the compound's relevance in the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Anticonvulsant Activity Another significant area of research involves the investigation of anticonvulsant activities of related compounds. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their analogs have been synthesized and tested for anticonvulsant effects. The studies show promising results, with one derivative demonstrating significant efficacy in mouse models for epilepsy, indicating the potential for compounds within this chemical family, including this compound, to be developed into anticonvulsant medications (Pękala et al., 2011).
Structural Analysis and Molecular Docking Further investigations into similar compounds involve structural analysis and molecular docking to assess their potential in anticancer therapies. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized, and its structure was analyzed through various techniques, including X-ray crystallography. Molecular docking studies targeting the VEGFr receptor indicated its potential anticancer activity, suggesting that compounds like this compound could be explored for similar therapeutic applications (Sharma et al., 2018).
Vibrational Spectroscopic Analysis for Antiviral Applications Another study focused on the vibrational spectroscopic analysis of an antiviral active molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. The research aimed to identify vibrational signatures that could help in understanding the stereo-electronic interactions leading to the stability of such compounds. These findings open the possibility of using this compound in antiviral research (Mary, Pradhan, & James, 2022).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-12-4-6-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVKKDJGIALOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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